Trifluoromethyl penicillin V
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Overview
Description
Trifluoromethyl penicillin V, also known as 6-(2,2,2-trifluoroethyl) penicillin V, is a modified version of penicillin V that has been developed to enhance its antibacterial properties. This modified penicillin is an important tool in scientific research, particularly in the study of bacterial infections and the development of new antibiotics.
Mechanism Of Action
Trifluoromethyl penicillin V works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the enzymes responsible for cell wall synthesis, preventing them from functioning properly. This leads to the death of the bacteria.
Biochemical And Physiological Effects
Trifluoromethyl penicillin V has been shown to have a low toxicity profile in animal studies. It is well-tolerated and does not have any significant biochemical or physiological effects.
Advantages And Limitations For Lab Experiments
Trifluoromethyl penicillin V has several advantages for use in lab experiments. It is effective against some strains of penicillin-resistant bacteria, making it a valuable tool in the study of antibiotic resistance. It is also relatively inexpensive and easy to synthesize.
One limitation of trifluoromethyl penicillin V is that it is not effective against all strains of penicillin-resistant bacteria. Additionally, its modified structure may affect its interaction with other compounds, potentially limiting its use in certain experiments.
Future Directions
There are several potential future directions for the use of trifluoromethyl penicillin V in scientific research. One area of interest is the development of new antibiotics based on the structure of trifluoromethyl penicillin V. Researchers are also exploring the use of trifluoromethyl penicillin V in combination with other antibiotics to enhance their effectiveness. Finally, there is ongoing research into the mechanisms of antibiotic resistance and how trifluoromethyl penicillin V can be used to combat it.
Synthesis Methods
Trifluoromethyl penicillin V is synthesized through a multistep process that involves the modification of penicillin V. The synthesis begins with the protection of the carboxylic acid group of penicillin V. The protected penicillin is then reacted with trifluoroethanol to form the trifluoroethyl ester. This ester is then deprotected to form the final product, trifluoromethyl penicillin V.
Scientific Research Applications
Trifluoromethyl penicillin V is used in scientific research as a tool to study bacterial infections and the development of new antibiotics. It is particularly useful in the study of penicillin-resistant bacteria, as it has been shown to be effective against some strains that are resistant to traditional penicillin.
properties
CAS RN |
146554-88-3 |
---|---|
Product Name |
Trifluoromethyl penicillin V |
Molecular Formula |
C17H16F3N2NaO5S |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H17F3N2O5S.Na/c1-16(2)12(15(25)26)22-13(24)11(14(22)28-16)21-10(23)7-27-9-5-3-4-8(6-9)17(18,19)20;/h3-6,11-12,14H,7H2,1-2H3,(H,21,23)(H,25,26);/q;+1/p-1/t11-,12+,14-;/m1./s1 |
InChI Key |
KUGOSENXVZZMGE-LQDWTQKMSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C(=O)[O-])C.[Na+] |
Other CAS RN |
146554-88-3 |
synonyms |
LY 242072 LY-242072 LY242072 trifluoromethyl penicillin V trifluoromethylpenicillin V |
Origin of Product |
United States |
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